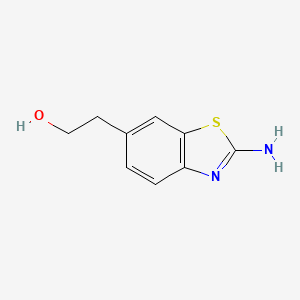

2-Aminobenzothiazole-6-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminobenzothiazole-6-ethanol is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

ABTE and its derivatives are known for their wide range of pharmacological activities, including:

- Anticancer Activity : Research indicates that 2-aminobenzothiazole derivatives exhibit significant anticancer properties. For instance, compounds synthesized from ABTE have shown inhibition of key enzymes involved in cancer cell proliferation, such as PI3Kγ, which is associated with lung and breast cancer treatment . In vitro studies have demonstrated that these compounds can effectively target cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer) with promising results.

- Antimicrobial Properties : ABTE derivatives have been investigated for their antibacterial and antifungal activities. A study highlighted the ability of certain 2-aminobenzothiazole compounds to inhibit bacterial growth, particularly against resistant strains, showcasing their potential as new antibiotics .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating conditions characterized by chronic inflammation. One study reported that derivatives of ABTE could mitigate oxidative stress induced by ethanol exposure, suggesting potential applications in treating fetal alcohol spectrum disorders (FASD) .

Synthetic Methodologies

The synthesis of 2-aminobenzothiazole derivatives typically involves several methodologies:

- Solid-phase Synthesis : This method allows for the efficient production of 2-aminobenzothiazoles through the reaction of anilines with potassium thiocyanate under microwave irradiation. This approach enhances yield and reduces reaction time .

- Multicomponent Reactions : Recent advances in synthetic chemistry have utilized ABTE as a starting material in multicomponent reactions to create complex heterocycles with diverse biological activities. These reactions facilitate the rapid generation of libraries of compounds for screening against various biological targets .

Case Study 1: Anticancer Activity

A comprehensive study synthesized a series of novel 2-aminobenzothiazole derivatives and evaluated their anticancer properties. The compounds were tested against various cancer cell lines, revealing several candidates with IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth .

Case Study 2: Antimicrobial Resistance

In light of rising antibiotic resistance, a project focused on developing ABTE-based compounds targeting histidine kinases in Pseudomonas aeruginosa. The results demonstrated that these compounds could reduce virulence factors and motility in bacteria, highlighting their potential as anti-virulence agents .

| Activity Type | Compound Derivative | Target Organism/Condition | Observed Effect |

|---|---|---|---|

| Anticancer | Various derivatives | A549, MCF-7 | Significant inhibition of cell growth |

| Antimicrobial | Selected derivatives | Pseudomonas aeruginosa | Reduced motility and toxin production |

| Anti-inflammatory | N4 derivative | Ethanol-induced oxidative stress | Mitigation of oxidative damage |

| Antiviral | Benzothiazole derivatives | Human rhinovirus | Effective inhibition |

化学反応の分析

N-Alkylation and Acylation

The amino group undergoes nucleophilic substitution or acylation:

-

Chloroacetylation : Treatment with chloroacetyl chloride in dry benzene forms (1'-chloroacetyl)-2-aminobenzothiazole-6-ethanol. This intermediate reacts with amines (e.g., piperazine) to yield acetamide derivatives (70–90% yields ) .

-

Schiff base formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imines, with Z-selectivity observed in aprotic solvents .

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Chloroacetylation | Chloroacetyl chloride, TEA, 0–25°C | 70–90 | |

| Schiff Base Synthesis | Benzaldehyde, EtOH, 30–40°C | 48–68 |

Etherification and Transacetalization

The ethanol side chain participates in unique transformations:

-

Etherification : Reaction with primary/secondary alcohols (e.g., 2-propanol) under acid-free conditions forms 2-alkoxy-3-enamine derivatives (45–76% yields ) .

-

Transacetalization : Ethanol-derived enamines react with long-chain alcohols (e.g., cyclohexanol) to exchange alkoxy groups, enabling modular functionalization .

Heterocycle Formation

The benzothiazole core engages in multicomponent reactions:

-

Four-component reactions : With piperidine, aldehydes, and acetylenedicarboxylates, it forms polyfunctionalized 2-pyrrolidinones (52–68% yields ) .

-

Thiazolidinone synthesis : Condensation with thioglycolic acid and ZnCl₂ yields fused thiazolidinone derivatives (70% yield ) .

Biological Activity Modulation

Derivatives show promise in medicinal chemistry:

-

Anticancer activity : Acetamide derivatives inhibit PI3Kγ (IC₅₀: 10–100 μM) and reduce viability in A549 lung cancer cells .

-

Anti-virulence effects : Alkoxy-substituted analogs disrupt Pseudomonas aeruginosa motility and pyocyanin production .

Key Reaction Mechanisms

特性

分子式 |

C9H10N2OS |

|---|---|

分子量 |

194.26 g/mol |

IUPAC名 |

2-(2-amino-1,3-benzothiazol-6-yl)ethanol |

InChI |

InChI=1S/C9H10N2OS/c10-9-11-7-2-1-6(3-4-12)5-8(7)13-9/h1-2,5,12H,3-4H2,(H2,10,11) |

InChIキー |

SPHHODQHGWRRCF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CCO)SC(=N2)N |

正規SMILES |

C1=CC2=C(C=C1CCO)SC(=N2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。